Efonidipin

Übersicht

Beschreibung

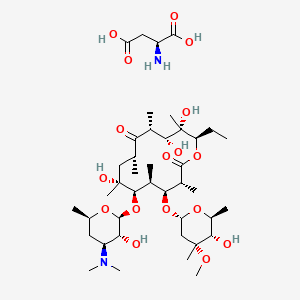

Efonidipin ist ein Dihydropyridin-Calciumkanalblocker, der hauptsächlich zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt wird. Es wurde erstmals 1995 von Shionogi & Co. unter dem Markennamen Landel vermarktet. This compound ist einzigartig, da es sowohl T-Typ- als auch L-Typ-Calciumkanäle blockiert, was zu seinem besonderen pharmakologischen Profil beiträgt .

Wissenschaftliche Forschungsanwendungen

Efonidipine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying calcium channel blockers. In biology and medicine, efonidipine is extensively researched for its antihypertensive and antianginal effects. It has also been studied for its potential renoprotective, cerebroprotective, and anti-inflammatory properties .

Wirkmechanismus

Target of Action

Efonidipine is a calcium channel blocker of the dihydropyridine class . Its primary targets are the L-type and T-type calcium channels . These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release .

Mode of Action

Efonidipine inhibits the L-type and T-type calcium channels, leading to vasodilation and decreased automaticity of the heart . By inhibiting T-type calcium channel activity in sinoatrial (SA) node cells, efonidipine prolongs the late phase-4 depolarization of the sinoatrial node action potential, thereby decreasing heart rate . This action is associated with decreased myocardial oxygen demand and increases blood flow to the coronary arteries, thereby attenuating myocardial ischemia .

Biochemical Pathways

Efonidipine’s action on calcium channels affects several biochemical pathways. For instance, it has been shown to exert a cerebroprotective effect by down-regulating the TGF-β/SMAD-2-dependent signaling pathway in diabetic rats . This pathway is involved in cell growth, proliferation, differentiation, and apoptosis . Efonidipine also increases glomerular filtration rate (GFR) without increasing intra-glomerular pressure and filtration fraction .

Pharmacokinetics

Efonidipine exhibits solubility-limited oral bioavailability . After oral administration, peak plasma concentration is achieved in about 1.5 to 3.67 hours . The half-life of efonidipine is approximately 4 hours . Efonidipine is highly lipophilic, allowing it to easily penetrate phospholipid-rich cell membranes and reach the dihydropyridine binding site of the calcium channel targets .

Result of Action

The inhibition of calcium channels by efonidipine leads to several molecular and cellular effects. It causes vasodilation , reducing blood pressure and making it easier for the heart to pump blood throughout the body . Efonidipine also exerts negative chronotropic effects , decreasing heart rate . At the cellular level, it has been shown to reduce levels of malondialdehyde, acetylcholine esterase, and nitrite levels, and increase levels of antioxidant markers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of efonidipine. For instance, the drug’s solubility and oral absorption can be improved through the use of amorphous solid dispersion with a novel applied Parteck® SLC 500 mesoporous silica formulation . .

Biochemische Analyse

Biochemical Properties

Efonidipine interacts with both L-type and T-type calcium channels, leading to vasodilation and decreased automaticity of the heart . It exerts negative chronotropic effects, decreasing heart rate .

Cellular Effects

Efonidipine influences cell function by acting on SA node cells, inhibiting T-type calcium channel activity, and prolonging the late phase-4 depolarization of the sinoatrial node action potential . This leads to a decrease in heart rate, associated with decreased myocardial oxygen demand and increases of blood flow to the coronary arteries .

Molecular Mechanism

Efonidipine exerts its effects at the molecular level by inhibiting the L-type and T-type calcium channels . This leads to vasodilation and decreased automaticity of the heart . Efonidipine also exerts negative chronotropic effects, decreasing heart rate .

Temporal Effects in Laboratory Settings

Efonidipine has been shown to have slow onset and long duration of action . In laboratory settings, it has been observed that the resting heart rate significantly decreased from baseline to week 12 .

Dosage Effects in Animal Models

In animal models, efonidipine has been shown to have slow-onset and long-lasting antihypertensive effects . The tachycardia that accompanied the hypotensive effect of efonidipine was weaker than that induced by nicardipine, another calcium antagonist .

Metabolic Pathways

Efonidipine is primarily metabolized in the liver. The important metabolites are N-dephenylated Efonidipine (DPH), deaminated Efonidipine (AL) and N-debenzylated Efonidipine (DBZ). Both DBZ and DPH exhibit activity as calcium antagonists .

Transport and Distribution

It is known that Efonidipine is primarily metabolized in the liver .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Efonidipinhydrochlorid-Ethanolat kann durch eine Reihe chemischer Reaktionen unter Beteiligung des Dihydropyridinrings synthetisiert werden. Die Synthese umfasst typischerweise die Kondensation geeigneter Aldehyde und Ketone mit Ammoniak oder primären Aminen, gefolgt von Cyclisierungs- und Veresterungsreaktionen. Die Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel wie Methanol, Ethanol und Acetonitril .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Efonidipinhydrochlorid-Ethanolat unter Verwendung einer Feststoffdispersionsmethode hergestellt, um seine Löslichkeit und Bioverfügbarkeit zu verbessern. Dabei werden mesoporöse Siliciumdioxidpolymere und Lösungsmittelverdampfungstechniken verwendet, um eine amorphe Feststoffdispersion des Arzneimittels zu erzeugen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Efonidipin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für seinen Metabolismus und seine pharmakologische Aktivität unerlässlich.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene organische Lösungsmittel. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, sind seine Metaboliten, wie z. B. N-dephenylisiertes this compound, deaminiertes this compound und N-debenzyliertes this compound. Diese Metaboliten behalten einen Teil der pharmakologischen Aktivität der Stammverbindung .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung zur Untersuchung von Calciumkanalblockern verwendet. In Biologie und Medizin wird this compound ausgiebig auf seine blutdrucksenkenden und antianginösen Wirkungen untersucht. Es wurde auch auf seine potenziellen nephroprotektiven, zerebroprotektiven und entzündungshemmenden Eigenschaften untersucht .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung sowohl von L-Typ- als auch von T-Typ-Calciumkanälen. Diese duale Hemmung führt zu einer Vasodilatation und einer Herabsetzung der Herzfrequenz. Durch Blockierung der T-Typ-Calciumkanäle im Sinusknoten verlängert this compound die späte Phase-4-Depolarisation des Sinusknotenaktionspotenzials, wodurch die Herzfrequenz gesenkt wird. Dies führt zu einem verringerten myokardialen Sauerstoffbedarf und einer erhöhten Koronarperfusion, was dazu beiträgt, die myokardiale Ischämie zu lindern .

Vergleich Mit ähnlichen Verbindungen

Efonidipin wird oft mit anderen Calciumkanalblockern wie Amlodipin verglichen. Während beide Medikamente effektiv bei der Senkung des Blutdrucks sind, hat this compound eine geringere Neigung, periphere Ödeme und eine reflektorische Tachykardie zu verursachen. Darüber hinaus hat this compound potenzielle nephroprotektive, zerebroprotektive und entzündungshemmende Wirkungen gezeigt, die bei Amlodipin nicht so ausgeprägt sind. Andere ähnliche Verbindungen sind Nifedipin, Felodipin und Nicardipin, aber die duale Hemmung von L-Typ- und T-Typ-Calciumkanälen durch this compound hebt es von diesen ab .

Eigenschaften

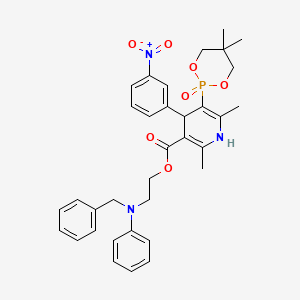

IUPAC Name |

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVFSAJIGAJDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043988 | |

| Record name | Efonidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

746.9±60.0 °C | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

poorly soluble | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

This drug inhibits the L-type and T-type calcium channels, thereby leading to vasodilation and decreased automaticity of the heart. Efonidipine exerts negative chronotropic effects, decreasing heart rate. Acting on SA node cells by inhibiting T-type calcium channel activity, Efonidipine prolongs the late phase-4 depolarization of the sinoatrial node action potential, decreasing heart rate. This is associated with decreased myocardial oxygen demand and increases of blood flow to the coronary arteries and thereby attenuates myocardial ischemia. Efonidipine increases glomerular filtration rate (GFR) without increasing intra-glomerular pressure and filtration fraction . This increase leads to the prevention of renal damage that is normally associated with hypertension. Efonidipine increases the rate of renal sodium excretion via the suppression of aldosterone synthesis and aldosterone secretion from the adrenal glands. Aldosterone-induced renal parenchymal fibrosis is said to be suppressed by efonidipine. L-type calcium channel blockers, such as efonidipine, preferentially dilate afferent arterioles in the kidney, whereas both L-/T-type and L-/N-type calcium channel blockers potently dilate both afferent and efferent arterioles. The distinct actions of calcium channel blockers on the renal microcirculation are demonstrated by changes in glomerular capillary pressure and subsequent renal injury: L-type calcium channel blockers favor an increase in glomerular capillary pressure, whereas L-/T-type and L-/N-type CCBs alleviate glomerular hypertension. This supports the theory that L-Type/T-type calcium channel blockers may be of benefit in renal hypertension. Efonidipine is a long-acting medication due to a low dissociation constant. Recent studies suggest that efonidipine reduces plasma aldosterone levels in patients on regular hemodialysis, which is of additional benefit to the cardiovascular protection by antihypertensive therapy with efonidipine in patients with end-stage renal disease. | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

111011-63-3 | |

| Record name | Landel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111011-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efonidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efonidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Efonidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFONIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40ZTP2T37Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)

![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)